REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[O:2].[Cl:5][C:6]1[C:7]([OH:15])=[N:8][O:9][C:10]=1[CH2:11][S:12][CH2:13][CH3:14]>C1C=CC=CC=1>[Cl:5][C:6]1[C:7](=[O:15])[N:8]([C:1]([Cl:4])=[O:2])[O:9][C:10]=1[CH2:11][S:12][CH2:13][CH3:14]
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Name
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|
Quantity
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0.5 mL
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Type
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reactant
|
Smiles
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C(=O)(Cl)Cl
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Name
|
|
Quantity
|
581 mg
|
Type
|
reactant
|
Smiles
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ClC=1C(=NOC1CSCC)O
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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after which the solvent and excess phosgene were distilled off
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Reaction Time |
5 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C(N(OC1CSCC)C(=O)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |